

NVP-CGM097 Sulfate: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: NVP-CGM097 sulfate

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Abstract

NVP-CGM097 (siremadlin) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this critical negative regulatory loop, NVP-CGM097 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of **NVP-CGM097 sulfate**. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 pathway.

Introduction: The MDM2-p53 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic activation.[1][2] These responses, which include cell cycle arrest, senescence, and apoptosis, are crucial for preventing the proliferation of cells with malignant potential.[1][3] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2 (murine double minute 2), which binds to p53 and targets it for proteasomal degradation.[4][5] This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[4]

In a significant portion of human cancers that retain wild-type TP53, the p53 pathway is often inactivated through the overexpression of MDM2.^{[1][6]} This observation has led to the development of therapeutic strategies aimed at disrupting the MDM2-p53 interaction to restore p53 function. NVP-CGM097 emerged from these efforts as a promising clinical candidate.^{[6][7]}

Discovery and Optimization of NVP-CGM097

The discovery of NVP-CGM097 was the result of extensive medicinal chemistry efforts focused on identifying novel, non-peptidic small molecules that could effectively inhibit the MDM2-p53 interaction.^[6] A dihydroisoquinolinone derivative was identified as a promising scaffold.^[8] Structure-activity relationship (SAR) studies and optimization of physicochemical properties led to the selection of NVP-CGM097 as a clinical candidate with a potent in vivo profile.^{[6][7]}

Mechanism of Action

NVP-CGM097 functions by binding to the p53-binding pocket of the MDM2 protein, thereby preventing the interaction between MDM2 and p53.^{[9][10]} This disruption leads to the stabilization and nuclear accumulation of p53, allowing it to transcriptionally activate its downstream target genes, such as CDKN1A (encoding p21) and PUMA.^{[11][12]} The induction of these genes ultimately results in a p53-dependent cell cycle arrest and apoptosis in cancer cells.^[13]

Preclinical Pharmacology

The preclinical development of NVP-CGM097 involved a comprehensive evaluation of its biochemical and cellular activity, as well as its pharmacokinetic and pharmacodynamic properties and in vivo efficacy.

Biochemical and Cellular Activity

NVP-CGM097 is a highly potent inhibitor of the human MDM2-p53 interaction.^{[9][13]} Its activity has been characterized in various biochemical and cellular assays.

Assay Type	Parameter	Value	Reference
Biochemical Assays			
TR-FRET Assay (hMDM2)	Ki	1.3 nM	[9][14]
TR-FRET Assay (hMDM2)	IC50	1.7 nM	[6][15]
TR-FRET Assay (hMDM4)	IC50	2000 nM	[6]
Cellular Assays			
p53 Nuclear Translocation (GRIP assay)	IC50	0.224 μ M	[6][8]
Cell Proliferation Assays			
HCT116 (p53 wild-type)	IC50	Not specified	[6]
HCT116 (p53 null)	IC50	Sparing effect	[6]
SJSA-1 (p53 wild-type, MDM2 amplified)	IC50	Not specified	[6]
SAOS-2 (p53 null)	IC50	Sparing effect	[6]
GOT1 (p53 wild-type)	Significant decline in viability at 100, 500, and 2500 nM	84.9 \pm 9.2% (p < 0.05), 77.4 \pm 6.6% (p < 0.01), and 47.7 \pm 9.2% (p < 0.01) respectively at 96h	[14][16]
BON1 (p53 mutated)	Resistant	[14][16]	
NCI-H727 (p53 mutated)	Resistant	[14][16]	

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of NVP-CGM097 was evaluated in several preclinical species following intravenous and oral administration.[\[6\]](#)

Species	Route	Total Blood Clearance (CL)	Apparent Terminal Half-life (t _{1/2})	Oral Bioavailability (%F)	Tmax (oral)
Mouse	i.v.	5 mL/min/kg	6-12 h	High	1-4.5 h
Rat	i.v.	7 mL/min/kg	6-12 h	High	1-4.5 h
Dog	i.v.	3 mL/min/kg	20 h	High	1-4.5 h
Monkey	i.v.	4 mL/min/kg	6-12 h	Moderate	1-4.5 h

In Vivo Efficacy and Pharmacodynamics

NVP-CGM097 has demonstrated significant anti-tumor activity in various preclinical cancer models, particularly those with wild-type p53.

In a randomized preclinical trial using patient-derived xenografts (PDXs) of B-cell acute lymphoblastic leukemia (B-ALL), NVP-CGM097 markedly improved overall survival (median 73 days vs. 28 days for vehicle; $p=0.0008$).[\[17\]](#) This survival benefit was observed in all 19 TP53 wild-type models.[\[17\]](#)

Pharmacodynamic studies in tumor-bearing animals have shown that NVP-CGM097 treatment leads to a rapid and sustained dose-dependent increase in the expression of p53 target genes, including p21, PUMA, and MDM2, which correlates with its anti-tumor efficacy.[\[11\]](#)[\[13\]](#) Tumor regression has been observed in multiple xenograft models, including osteosarcoma and liposarcoma, at well-tolerated doses.[\[11\]](#)

Clinical Development

NVP-CGM097 (siremadlin) has been evaluated in Phase 1 clinical trials in patients with advanced solid tumors harboring wild-type TP53.[\[6\]](#)[\[7\]](#)[\[18\]](#) These studies aimed to assess the

safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of the compound.[18]

A first-in-human study (NCT01760525) enrolled 51 patients who received oral NVP-CGM097.[18] The most common treatment-related grade 3/4 adverse events were hematologic, with delayed-onset thrombocytopenia being a notable on-target effect.[18] The MTD was not determined. The disease control rate was 39%, which included one partial response and 19 patients with stable disease.[18] Although NVP-CGM097 showed limited single-agent activity, these early clinical studies provided valuable insights for optimizing the dosing of next-generation MDM2 inhibitors to mitigate hematologic toxicity.[18] Subsequently, Novartis prioritized the clinical development of another MDM2 inhibitor, HDM201 (siremadlin), which is an imidazopyrrolidinone analog with improved properties.[19]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general representation based on common laboratory practices and information from related studies.[20][21]

- **Cell Seeding:** Seed cancer cells (e.g., KB-3-1, SW620, and their drug-resistant counterparts) in 96-well plates at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of NVP-CGM097 for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is a general representation for assessing protein expression changes.[\[14\]](#)

- **Cell Lysis:** Treat cells with NVP-CGM097 for the desired time and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a BCA protein assay.
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, MDM2, and a loading control like β -actin) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Animal Xenograft Model

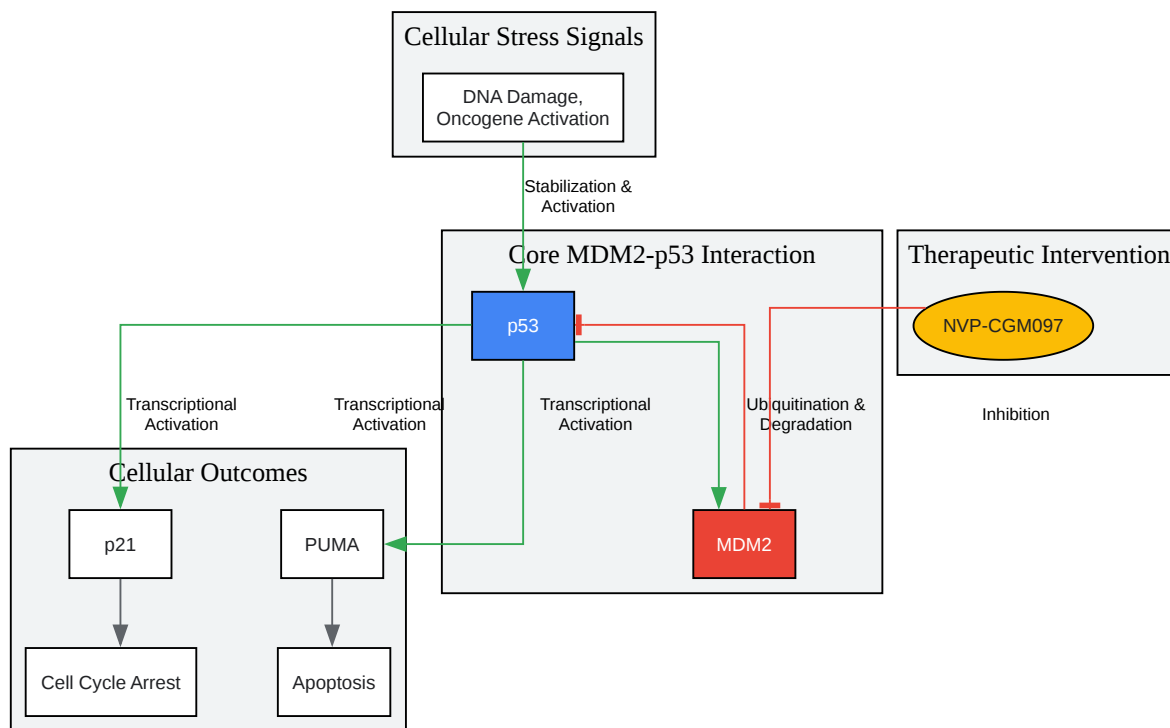
This protocol is a general representation based on described in vivo studies.[\[11\]](#)[\[17\]](#)

- **Cell Implantation:** Subcutaneously inject a suspension of human cancer cells (e.g., SJSA-1) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

- **Tumor Growth:** Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-200 mm³).
- **Randomization and Treatment:** Randomize the tumor-bearing mice into treatment and control groups. Administer NVP-CGM097 orally at various doses and schedules (e.g., daily, twice a week). The control group receives the vehicle.
- **Tumor Measurement:** Measure the tumor volume periodically using calipers.
- **Pharmacodynamic Analysis:** At specified time points, collect tumor and blood samples for the analysis of biomarkers (e.g., p21 mRNA levels) and drug concentrations.
- **Efficacy Evaluation:** Continue treatment for a predetermined period or until the tumors in the control group reach a specific size. The primary efficacy endpoint is often tumor growth inhibition or regression. Overall survival can also be monitored.[\[17\]](#)
- **Toxicity Assessment:** Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Visualizations

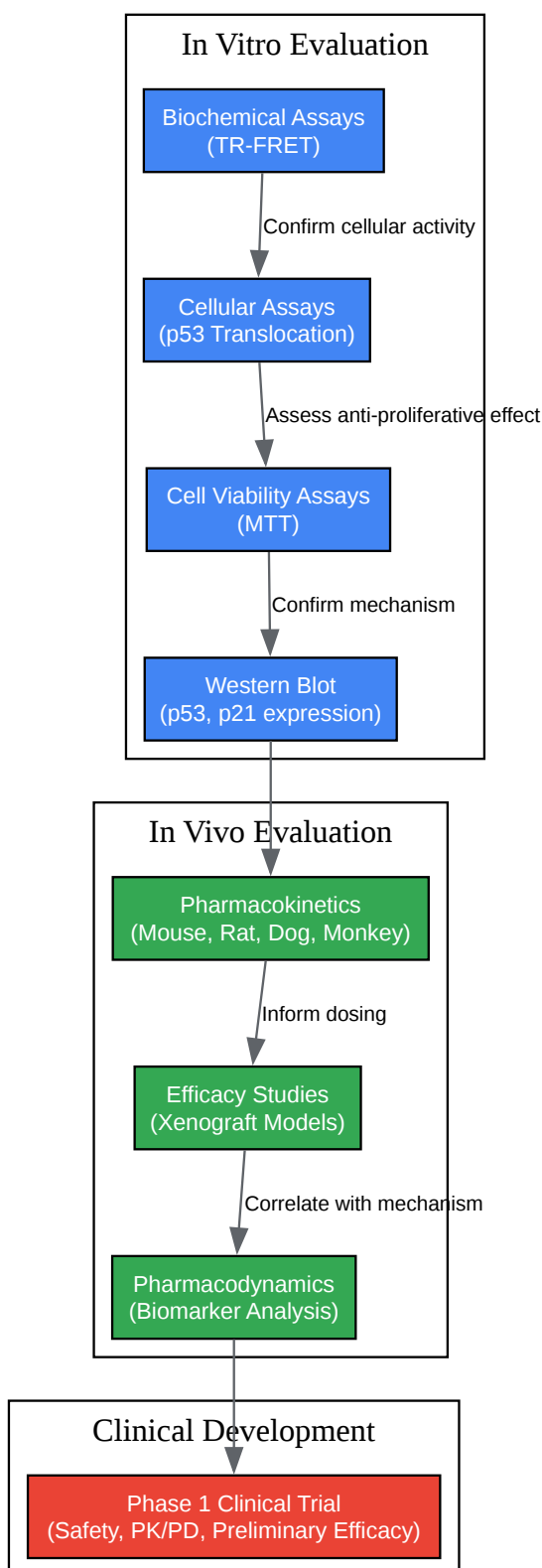
Signaling Pathway



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Caption: The MDM2-p53 signaling pathway and the mechanism of action of NVP-CGM097.

Experimental Workflow



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Caption: A streamlined workflow for the preclinical and clinical development of NVP-CGM097.

Conclusion

NVP-CGM097 is a well-characterized, potent, and selective inhibitor of the MDM2-p53 interaction that has demonstrated significant preclinical anti-tumor activity in p53 wild-type cancer models. While its single-agent clinical activity was modest, the development of NVP-CGM097 has provided crucial insights into the therapeutic potential and challenges of targeting the MDM2-p53 pathway. The data and methodologies presented in this guide serve as a valuable resource for the ongoing research and development of novel cancer therapeutics aimed at restoring the tumor suppressor function of p53. The lessons learned from the NVP-CGM097 program continue to inform the development of next-generation MDM2 inhibitors with improved therapeutic windows.

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